2-Chloro-N5-ethyl-N11-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
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Overview
Description
2-Chloro-N5-ethyl-N11-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a chemical compound that belongs to the class of benzodiazepines. This compound is known for its unique structure, which includes a pyrido ring fused to a benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N5-ethyl-N11-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrido Ring: The initial step involves the formation of the pyrido ring through a cyclization reaction.
Introduction of the Benzodiazepine Core: The benzodiazepine core is introduced through a series of condensation reactions.
Alkylation: The final steps involve the alkylation of the nitrogen atoms to introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N5-ethyl-N11-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chlorine atom .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been evaluated for its binding affinity to various biological receptors, including muscarinic receptors.
Medicine: Research has explored its potential as a therapeutic agent for treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N5-ethyl-N11-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its interaction with specific molecular targets. The compound binds to muscarinic receptors, which are involved in various physiological processes. By binding to these receptors, it can modulate their activity and produce specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N11-ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2’,3’-e)(1,4)diazepin-6-one
- 2-Chloro-5-ethyl-11-methyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Uniqueness
2-Chloro-N5-ethyl-N11-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the nitrogen atoms. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
132932-29-7 |
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Molecular Formula |
C15H14ClN3O |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-chloro-5-ethyl-11-methylpyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C15H14ClN3O/c1-3-19-12-8-9-13(16)17-14(12)18(2)11-7-5-4-6-10(11)15(19)20/h4-9H,3H2,1-2H3 |
InChI Key |
BVPOVNJWJKFWDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(N=C(C=C2)Cl)N(C3=CC=CC=C3C1=O)C |
Origin of Product |
United States |
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